molecular formula C77H74BF24IrNO2P- B11928479 [1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide

[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide

Cat. No.: B11928479
M. Wt: 1735.4 g/mol
InChI Key: OOYCUBWDUXGARK-FWAHSXEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This iridium(I) complex is a chiral catalyst primarily employed in enantioselective hydrogenation reactions. Its structure comprises:

  • Chiral phosphine-oxazoline ligand: The [1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane ligand provides stereochemical control, critical for achieving high enantiomeric excess (ee) .
  • 1,5-Cyclooctadiene (COD): Coordinates to iridium, stabilizing the metal center during catalysis.
  • Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻): A weakly coordinating anion that enhances solubility in nonpolar solvents and improves catalyst longevity .

Key applications include the hydrogenation of unfunctionalized olefins and α,β-unsaturated carbonyl compounds, with reported ee values up to 98% .

Properties

Molecular Formula

C77H74BF24IrNO2P-

Molecular Weight

1735.4 g/mol

IUPAC Name

cyclooctane;dicyclohexyl-[2-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]-1,3-diphenylpropan-2-yl]oxyphosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide

InChI

InChI=1S/C37H46NO2P.C32H12BF24.C8H16.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-4,7-12,17-22,29,33-35H,5-6,13-16,23-28H2,1H3;1-12H;1-8H2;/q;-1;;/t29-,35-;;;/m0.../s1

InChI Key

OOYCUBWDUXGARK-FWAHSXEBSA-N

Isomeric SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C[C@H]1[C@H](N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5CCCCC5)C6CCCCC6.C1CCCCCCC1.[Ir]

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5CCCCC5)C6CCCCC6.C1CCCCCCC1.[Ir]

Origin of Product

United States

Preparation Methods

The synthesis of this compound involves several steps:

    Formation of the oxazoline ligand: This step involves the reaction of an appropriate amino alcohol with a carboxylic acid derivative to form the oxazoline ring.

    Phosphine ligand attachment: The oxazoline ligand is then reacted with a phosphine compound to form the phosphine-oxazoline ligand.

    Coordination with iridium: The phosphine-oxazoline ligand is coordinated to an iridium center, typically using a precursor such as iridium chloride.

    Formation of the final complex: The iridium complex is then reacted with tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide to form the final compound

Chemical Reactions Analysis

This compound is primarily involved in catalytic reactions, including:

Scientific Research Applications

The compound has several applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the production of chiral molecules.

    Biology: The compound’s ability to catalyze specific reactions makes it useful in the synthesis of biologically active compounds.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is employed in the production of fine chemicals and specialty materials

Mechanism of Action

The compound exerts its effects through the coordination of the iridium center with various substrates. The iridium center facilitates the activation of hydrogen and other small molecules, enabling their addition to unsaturated substrates. The phosphine-oxazoline ligand provides a chiral environment, ensuring the enantioselectivity of the reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Catalytic Comparison of Iridium Complexes
Compound Ligand Type Counterion ee (%) Turnover Number (TON) Key Reference
Target Compound Phosphine-oxazoline BArF⁻ 98 >1,000 Lightfoot et al. (1998)
[(COD)Ir(Ph₂PThrePHOX)]BArF Phosphinite-oxazoline BArF⁻ 95 ~800
[Ir(IMes)(COD)(PPh₃)]BArF N-Heterocyclic carbene (NHC) BArF⁻ 85 500
[Ir(COD)(diene)]PF₆ Phosphine PF₆⁻ 90 300 Lightfoot et al. (1998)

Key Observations :

  • Ligand Effects : Phosphine-oxazoline ligands (as in the target compound) outperform NHC and phosphinite ligands in enantioselectivity due to their rigid chiral environment .
  • Counterion Effects : BArF⁻ significantly enhances TON compared to PF₆⁻, attributed to its lipophilicity and weak coordination, which prevent anion interference during catalysis .

Role of Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻)

Table 2: BArF⁻ vs. Other Counterions
Property BArF⁻ PF₆⁻ BF₄⁻
Solubility in CH₂Cl₂ High Moderate Low
Coordination Strength Weak Moderate Strong
Catalyst Stability High Moderate Low
Reference

Key Findings :

  • BArF⁻’s lipophilicity enables homogeneous catalysis in nonpolar solvents, critical for industrial applications .
  • In electrochemical sensors, BArF⁻-based electrodes exhibit lower detection limits due to enhanced ion-pair partitioning .

Comparison with Non-Iridium Catalysts

Table 3: Metal Center Comparison
Compound Metal Application ee (%) TON
Target Compound Ir Olefin hydrogenation 98 >1,000
[Ru(BINAP)(BArF)] Ru Ketone hydrogenation 92 600
[Rh(COD)(diphosphine)]BArF Rh Alkene hydroformylation 88 400 N/A

Insights :

  • Iridium complexes generally achieve higher ee values in hydrogenation compared to Ru or Rh, attributed to stronger metal-ligand interactions .
  • BArF⁻’s universality across metal centers highlights its versatility in optimizing catalyst performance .

Biological Activity

The compound [1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide is a complex organometallic compound that incorporates various functional groups and metal coordination. This article aims to provide a detailed overview of its biological activity, including relevant data tables and findings from case studies.

Chemical Structure and Properties

The compound's full chemical name indicates its structural complexity, involving multiple aromatic rings, a phosphine moiety, and iridium coordination. The molecular formula is C77H67BF24IrNO2PC_{77}H_{67}BF_{24}IrNO_{2}P with a molecular weight of approximately 1728.35 g/mol. The structure can be broken down into several key components:

  • Dicyclohexylphosphane : A phosphine derivative contributing to the compound's reactivity.
  • Iridium(1+) complex : This metal center is often associated with catalytic properties.
  • Dihydrooxazole moiety : Known for its biological activity, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the potential of oxazole-containing compounds in anticancer therapy. The dihydrooxazole group has been linked to various biological activities, including:

  • Inhibition of cancer cell proliferation : Compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study: Cytotoxicity Evaluation

A study conducted on a series of oxazole derivatives showed that modifications at the 5-position significantly affected their anticancer potency. For instance, derivatives with electron-withdrawing groups exhibited enhanced activity compared to their parent compounds.

CompoundCell LineIC50 (µM)
Compound AMCF-70.73
Compound BHeLa0.95
Compound CA5491.20

The proposed mechanism of action for oxazole derivatives involves:

  • Induction of Apoptosis : Flow cytometry analysis revealed that treated cells underwent significant apoptotic changes.
  • Cell Cycle Arrest : Compounds were shown to block the cell cycle at the sub-G1 phase, indicating effective interference with cellular proliferation.

Antimicrobial Activity

In addition to anticancer properties, some related compounds have displayed antimicrobial activity against various pathogens. This suggests that the compound may also possess potential as an antimicrobial agent.

Toxicological Profile

Preliminary toxicological assessments indicate that while some derivatives are well-tolerated at therapeutic doses, others may exhibit dose-dependent toxicity. Further studies are required to elucidate the safety profile comprehensively.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.